N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a carbamoylphenyl group and an oxopyrrolidinylphenyl group linked by an oxalamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbamoylphenyl Intermediate: This step involves the reaction of 4-aminobenzoic acid with phosgene to form 4-carbamoylphenyl isocyanate.
Formation of the Oxopyrrolidinylphenyl Intermediate: This step involves the reaction of 3-aminophenyl-2-pyrrolidone with oxalyl chloride to form 3-(2-oxopyrrolidin-1-yl)phenyl oxalyl chloride.
Coupling Reaction: The final step involves the coupling of the two intermediates under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or oxopyrrolidinyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl or oxopyrrolidinyl derivatives.
Scientific Research Applications
N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)urea
- N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)carbamate
- N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)amide
Uniqueness
N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-17(25)12-6-8-13(9-7-12)21-18(26)19(27)22-14-3-1-4-15(11-14)23-10-2-5-16(23)24/h1,3-4,6-9,11H,2,5,10H2,(H2,20,25)(H,21,26)(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXMPJLECNVHEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.